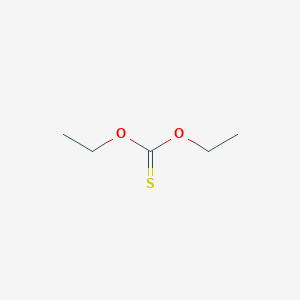

Diethyl thiocarbonate

Description

Historical Context and Evolution of Thiocarbonate Research

The journey into the world of thiocarbonates, sulfur-containing analogs of carbonates, began in the early 19th century. A pivotal moment in this exploration was the discovery of carbon disulfide in 1796 by Lampadius, which laid the chemical foundation for developing all subsequent thiocarbonate compounds. The systematic investigation of thiocarbonates is credited to Jöns Jacob Berzelius. In the early 1800s, he experimented with reacting carbon disulfide with sulfides and hydrogen sulfides in a water-based solution. Through this work, Berzelius identified the formation of sulfur analogs of carbonates, noting their comparative instability in ambient conditions and the creation of a distinct red oil when treated with acid.

A significant advancement in organosulfur chemistry came from William Christopher Zeise in the 1820s. In 1823, he discovered xanthates by reacting carbon disulfide with various nucleophiles. His methodical work involved treating carbon disulfide with alkoxides and ammonia, which resulted in the formation of oxygen-alkyl dithioesters and dithiocarbamates, respectively. The naming of these compounds as "xanthates," derived from the Greek word "xanthos" for yellow, reflected his keen observational skills. Further research clarified the connection between carbon disulfide chemistry and the formation of thiocarbonates, revealing the stepwise reaction mechanism. This understanding was crucial for developing controlled methods to synthesize specific types of thiocarbonates.

The evolution of thiocarbonate chemistry has also been marked by the development of related compounds. For instance, the first report of a chemoselective condensation of unprotected peptides in 1992 utilized a peptide thiocarbonate and a bromoacetyl peptide to create a thioester-containing peptide. umich.edu More recently, research has focused on the synthesis and applications of metal-thiocarboxylate complexes, with over 350 such compounds reported in the 21st century, highlighting their importance in coordination chemistry and material science. doi.org The study of thiocarbonates continues to evolve, with applications in polymer science, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization, and in the development of new materials with unique properties. rsc.orgresearchgate.net

Classification and Structural Diversity of Thiocarbonate Compounds

Thiocarbonates are a class of organic compounds that are sulfur analogs of carbonates. wikipedia.org Their structural diversity stems from the substitution of one or more oxygen atoms in the carbonate group with sulfur atoms. This leads to several classes of thiocarbonates, including monothiocarbonates, dithiocarbonates, and trithiocarbonates. wikipedia.org

Monothiocarbonates: These compounds contain one sulfur atom and two oxygen atoms in the thiocarbonate core.

Dithiocarbonates: These have two sulfur atoms and one oxygen atom. Dithiocarbonate is the dianion COS2−2, which arises from the reaction of an aqueous base with carbon disulfide. wikipedia.org Important derivatives include xanthates (O-esters of dithiocarbonates) and compounds with the formula (RS)2CO. wikipedia.org

Trithiocarbonates: These contain three sulfur atoms. The trithiocarbonate (B1256668) dianion is CS2−3, which is prepared by the reaction of sodium hydrosulfide (B80085) with carbon disulfide. wikipedia.org Esters of thiocarbonic acid, such as dimethyl trithiocarbonate, are also known as thioxanthate esters. wikipedia.org

Perthiocarbonates: The addition of sulfur to a trithiocarbonate results in the perthiocarbonate anion, CS2−4, which features a sulfur-sulfur bond. wikipedia.org

The structural diversity of thiocarbonates is further expanded by the variety of organic groups that can be attached to the sulfur and oxygen atoms. This includes cyclic thiocarbonates, which are sulfur-containing analogs of cyclic carbonates and are of interest for their potential applications and reactivity. researchgate.net These cyclic structures can be five- or six-membered rings. rsc.org The field of thiocarbonate chemistry also intersects with organometallic chemistry through the formation of metal-thiocarboxylate complexes. doi.org

Broader Implications of Thiocarbonate Functionality in Chemical Science

The thiocarbonate functional group has significant implications across various fields of chemical science due to its unique reactivity and properties. These compounds are crucial intermediates in organic synthesis, serving as building blocks for a range of valuable sulfur-containing molecules. researchgate.netresearchgate.net

In polymer chemistry , thiocarbonates play a pivotal role. They are used as monomers for the synthesis of polythiocarbonates and polydithiocarbonates, which possess distinct thermal and physical properties compared to their oxygen-based counterparts. researchgate.netuliege.bersc.org The ring-opening polymerization of cyclic thiocarbonates is often more readily achieved and selective than that of corresponding cyclic carbonates. researchgate.net Furthermore, thiocarbonylthio compounds, particularly trithiocarbonates, are extensively used as chain-transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization, a powerful technique for creating well-defined polymers with controlled architectures. rsc.orgwikipedia.org The end-groups of these polymers, which contain the thiocarbonate moiety, can be further modified for applications in materials science, such as surface modification and the creation of bioconjugates. researchgate.netwikipedia.org

In materials science , thiocarbonate-containing polymers exhibit interesting properties, including high refractive indices and affinity for metals. uliege.be They have also been investigated for their optical and electrical properties and biocompatibility. uliege.be The development of new synthetic methods for thiocarbonates is expected to have a significant impact on the creation of novel organosulfur compounds with applications in areas like rechargeable lithium batteries. rsc.org

In medicinal chemistry , trithiocarbonates have been shown to strongly inhibit carbonic anhydrases and exhibit antiglaucoma effects in vivo. researchgate.net They are also recognized as an important class of organic compounds with applications in the development of pharmaceuticals and agrochemicals. researchgate.net

The study of thiocarbonates also contributes to a fundamental understanding of reaction mechanisms. For example, research on the reactions of thiocarbonate analogs with nucleophiles provides insights into acyl transfer reactions. acs.orgcdnsciencepub.com Additionally, the electrochemical behavior of thiocarbonates is being explored for applications such as carbon dioxide capture. researchgate.net

Research Scope and Focus on Diethyl Thiocarbonate and its Analogs

This article will focus specifically on the chemical compound This compound . The scope will encompass a detailed examination of its chemical properties, synthesis, and research findings.

This compound , with the molecular formula C5H10O2S, is a thiocarbonate ester. ontosight.ai It can be synthesized through various methods, often involving the reaction of ethanol (B145695) with thiophosgene (B130339) or similar thiocarbonyl compounds. ontosight.ai It serves as an intermediate in organic synthesis for preparing other compounds, including pharmaceuticals and agrochemicals. ontosight.ai

A notable research finding is the first identification of O,S-diethyl thiocarbonate in a natural source, the absolute of Indian cress (Tropaeolum majus L.). nih.govacs.orgresearchgate.net This discovery was made through GC-olfactometry, where its distinct fruity-sulfury odor was detected. nih.govacs.orgresearchgate.net The compound was present at a concentration of 0.1% of the total GC/FID area in the extract. nih.govacs.orgresearchgate.net Its structure was confirmed through GCxGC-TOFMS and NMR studies after isolation by preparative GC. nih.govacs.org

The research on this compound extends to its analogs. The synthesis and odor evaluation of its homologues have also been reported. nih.govacs.org The study of these analogs helps in understanding the structure-activity relationship, particularly concerning their organoleptic properties. researchgate.net

This article will also explore the broader context of thiocarbonate chemistry to provide a comprehensive understanding of this compound's place within this class of compounds. This includes the study of related thiocarbonate esters and their applications. For instance, diethyl thiodicarbonate is another relevant analog used as a reagent in organic synthesis for introducing the thiol functional group. lookchem.com The study of dimethyl trithiocarbonate provides insights into the reactivity and applications of trithiocarbonates in general, which is a related class of thiocarbonyl compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2S |

|---|---|

Molecular Weight |

134.20 g/mol |

IUPAC Name |

diethoxymethanethione |

InChI |

InChI=1S/C5H10O2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3 |

InChI Key |

HJSMLDVJDUBCLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diethyl Thiocarbonate

Classic Synthetic Routes to O,O-Diethyl Thiocarbonate

The symmetrical O,O-diethyl thiocarbonate isomer is traditionally synthesized using methods that involve the reaction of ethanol (B145695) or its derivatives with a thiocarbonyl donor.

Routes from Alcohols and Thiophosgene (B130339) or Related Thiocarbonyl Donors

A primary and well-established method for the synthesis of O,O-dialkyl thiocarbonates involves the reaction of an alcohol with thiophosgene (CSCl₂). This reaction is analogous to the synthesis of carbonates from alcohols and phosgene. The general mechanism involves the nucleophilic attack of the alcohol on the electrophilic carbon of thiophosgene, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. For the synthesis of O,O-diethyl thiocarbonate, ethanol is used as the alcohol.

Another related thiocarbonyl donor is 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). While often used for the synthesis of cyclic thiocarbonates from diols, the principle can be extended to the synthesis of acyclic thiocarbonates from simple alcohols like ethanol. The reaction with TCDI is often milder than with thiophosgene.

| Precursor 1 | Precursor 2 | Product | Key Features |

| Ethanol | Thiophosgene (CSCl₂) | O,O-Diethyl thiocarbonate | A classic and direct method. Requires handling of toxic thiophosgene and a base to neutralize HCl. |

| Ethanol | 1,1'-Thiocarbonyldiimidazole (TCDI) | O,O-Diethyl thiocarbonate | Milder alternative to thiophosgene. |

Synthesis via Carbon Disulfide and Derivatives

Carbon disulfide (CS₂) serves as an important and versatile precursor for the synthesis of various sulfur-containing compounds, including thiocarbonates. The synthesis of O,O-diethyl thiocarbonate from carbon disulfide typically involves the initial reaction of an alkoxide, such as sodium ethoxide, with CS₂ to form a xanthate salt (sodium ethyl xanthate). This xanthate can then be further reacted to yield the desired thiocarbonate. For instance, alkylation of the xanthate followed by reaction with an alcohol can lead to the formation of the O,O-dialkyl thiocarbonate.

Synthesis of O,S-Diethyl Thiocarbonate and Positional Isomers

The synthesis of the unsymmetrical O,S-diethyl thiocarbonate isomer requires methods that allow for the selective introduction of one oxygen and one sulfur atom attached to the carbonyl group via ethyl groups.

Preparations Involving Thiol-Functionalized Precursors

A direct and selective route to O,S-diethyl thiocarbonate involves the use of a thiol-functionalized precursor, specifically ethanethiol (B150549) (ethyl mercaptan). In this method, ethanethiol is typically deprotonated with a base, such as sodium hydride or sodium hydroxide, to form the corresponding sodium ethanethiolate (NaSEt). wikipedia.orgwikipedia.org This powerful nucleophile is then reacted with an electrophilic carbonyl source that already contains an ethoxy group.

A common electrophile for this purpose is ethyl chloroformate (ClCOOEt). The reaction proceeds via a nucleophilic acyl substitution, where the ethanethiolate anion attacks the carbonyl carbon of ethyl chloroformate, displacing the chloride leaving group. This method is highly efficient for the selective formation of the C-S bond, leading directly to O,S-diethyl thiocarbonate. wikipedia.org

| Thiol Precursor | Electrophilic Precursor | Product | Base | Key Features |

| Ethanethiol (EtSH) | Ethyl Chloroformate (ClCOOEt) | O,S-Diethyl thiocarbonate | Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) | Highly selective for the O,S-isomer. Utilizes a powerful nucleophile generated in situ. |

Selective Isomer Synthesis Approaches

The selective synthesis of the O,S-diethyl thiocarbonate isomer is primarily achieved through the reaction of an ethanethiolate with an ethyl-containing carbonyl electrophile, as described above. The selectivity of this reaction is high because the nucleophilic attack occurs specifically from the sulfur atom of the thiolate onto the carbonyl carbon, and the ethoxy group is already present in the electrophile. This targeted approach ensures that the oxygen and sulfur atoms are positioned correctly to form the O,S-isomer, avoiding the formation of the symmetrical O,O- or S,S-isomers. The reaction conditions can be controlled to ensure high yields of the desired product.

Advanced Synthetic Strategies for Diethyl Thiocarbonate and Analogs

Modern synthetic chemistry seeks to develop more efficient, sustainable, and versatile methods for the synthesis of organic compounds. While classical methods are effective, advanced strategies for the synthesis of this compound and its analogs focus on catalysis, atom economy, and the use of greener reagents and conditions.

Recent advancements in catalysis have led to novel methods for the formation of related sulfur-containing compounds, which could be adapted for thiocarbonate synthesis. For example, nickel-catalyzed decarbonylative cross-coupling reactions of thioesters have emerged as a powerful tool for forming C-S bonds. nih.govacs.org This type of methodology could potentially be applied to precursors that would lead to thiocarbonates.

The development of green synthetic routes is another area of focus. The use of deep eutectic solvents (DES) as both a catalyst and a reaction medium has been reported for the synthesis of thiocarbamates from thiourea (B124793), offering a more environmentally friendly approach. rsc.org Such systems could be explored for the synthesis of thiocarbonates from suitable precursors.

Furthermore, flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The synthesis of isothiocyanates has been successfully demonstrated in a flow-through system, highlighting the potential of this technology for the synthesis of other thiocarbonyl compounds. nih.gov

Catalytic methods for the synthesis of cyclic thiocarbonates from epoxides and carbon disulfide have also been developed, employing organocatalysts to promote the reaction under mild and solvent-free conditions. researchgate.net These catalytic principles could potentially be extended to the synthesis of acyclic thiocarbonates.

| Strategy | Description | Potential Application for this compound |

| Catalytic Decarbonylation | Transition-metal-catalyzed decarbonylative coupling of thioesters to form C-S bonds. | A potential route to thiocarbonates from appropriately designed precursors. |

| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts, such as deep eutectic solvents. | Could offer a more sustainable synthesis of this compound. |

| Flow Chemistry | Continuous-flow systems for improved reaction control and safety. | Could be adapted for the synthesis of this compound, especially if hazardous intermediates are involved. |

| Organocatalysis | Use of small organic molecules to catalyze the formation of thiocarbonates. | Could provide milder and more selective reaction conditions. |

Synthetic Pathways to this compound Explored

This article details the synthetic methodologies and precursor chemistry for the formation of this compound, with a focus on modern and sustainable approaches. The content is structured to explore electrochemical, catalyst-mediated, multi-component, and green chemistry routes for the synthesis of this organosulfur compound.

Mechanistic Investigations and Reactivity Profiles of Diethyl Thiocarbonate

Nucleophilic Substitution Reactions Involving Thiocarbonyl Centers

The thiocarbonyl group in diethyl thiocarbonate is an electrophilic center susceptible to attack by nucleophiles. The outcomes of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Formation of Thiocarbamates

The reaction of thiocarbonates with amines, known as aminolysis, is a fundamental process for the formation of thiocarbamates. Kinetic studies on related compounds, such as O-ethyl S-aryl dithiocarbonates, have provided insights into the plausible mechanisms for the aminolysis of this compound. The reaction with secondary alicyclic amines has been shown to proceed through different mechanisms depending on the solvent and the specific structure of the reactants. researchgate.net

For instance, the aminolysis of O-ethyl S-(2,4-dinitrophenyl) thiocarbonate is suggested to follow a concerted mechanism. This is attributed to the instability of the putative zwitterionic tetrahedral intermediate that would be formed in a stepwise process, a destabilization enhanced by the presence of the ethoxy group. researchgate.net In contrast, reactions of other dithiocarbonates have been found to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net The reactivity and the operative mechanism are sensitive to the electronic properties of the leaving group and the non-leaving group attached to the thiocarbonyl center.

While direct kinetic studies on the aminolysis of this compound are not extensively available in the reviewed literature, the general principles derived from related thiocarbonates and dithiocarbonates suggest that the reaction with primary and secondary amines would proceed via either a concerted or a stepwise mechanism, influenced by the amine's basicity and steric factors. The proposed general mechanism for the reaction of a primary amine with diethyl carbonate, a close structural analog, involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of an ethoxide leaving group to form the carbamate. askfilo.comaskfilo.comchegg.com A similar pathway can be envisaged for this compound, leading to the formation of the corresponding O-ethyl N-alkylthiocarbamate.

Table 1: Proposed Mechanistic Pathways for Aminolysis of Thiocarbonates

| Mechanistic Pathway | Description | Influencing Factors |

| Concerted | Bond formation and bond cleavage occur in a single step through a single transition state. | Instability of the tetrahedral intermediate, nature of the leaving group. researchgate.net |

| Stepwise | Formation of a zwitterionic tetrahedral intermediate, followed by its breakdown to products. | Stability of the tetrahedral intermediate, amine basicity, solvent polarity. researchgate.net |

Selective Introduction of Thiol Functional Groups

The use of thiocarbonates as precursors for the selective introduction of thiol functional groups is an area of synthetic interest. While direct methods employing this compound for this purpose are not prominently detailed in the surveyed literature, the chemistry of related compounds suggests potential pathways. For instance, alkylsulfenyl thiocarbonates have been reported as precursors to hydropersulfides (RSSH), which can release thiols under certain conditions. askfilo.com

General methods for thiol synthesis often involve the reaction of a suitable electrophile with a sulfur nucleophile. youtube.comias.ac.inyoutube.com For example, the reaction of alkyl halides with reagents like sodium hydrosulfide (B80085) or thiourea (B124793) are common strategies. masterorganicchemistry.com The cleavage of thioesters or related compounds can also yield thiols. organic-chemistry.org In the context of this compound, a hypothetical two-step process for introducing a thiol group could involve an initial reaction to form a more easily cleavable intermediate, followed by a subsequent hydrolysis or reduction step to release the free thiol. However, specific and selective methodologies utilizing this compound for direct and efficient thiol introduction require further investigation.

Thermal Decomposition and Pyrolysis Pathways

The thermal behavior of thiocarbonyl compounds is a rich area of study, often leading to synthetically useful transformations. The pyrolysis of this compound and related structures can proceed through various pathways, influenced by temperature and molecular structure.

Chugaev Reaction and Related Eliminations

The Chugaev reaction is a classic organic reaction that involves the thermal elimination of a xanthate to form an alkene. researchgate.netnrochemistry.comnih.govwikipedia.orgmychemblog.comyoutube.com This reaction proceeds through a concerted, intramolecular, syn-elimination pathway via a six-membered cyclic transition state. researchgate.netnrochemistry.com Given the structural similarity between xanthates (O-alkyl S-alkyl dithiocarbonates) and this compound (an O,O-diethyl thiocarbonate), a similar thermal elimination pathway can be anticipated.

The key mechanistic feature of the Chugaev elimination is the abstraction of a β-hydrogen from the alkyl group attached to the oxygen by the thione sulfur atom. researchgate.netnrochemistry.com This process typically occurs at temperatures ranging from 120 to 200 °C for xanthates. wikipedia.orgworldscientific.com The reaction is known for its high degree of stereospecificity and often proceeds without rearrangement of the carbon skeleton, making it a valuable tool in organic synthesis. nrochemistry.com

While the thermal decomposition of this compound itself is not explicitly labeled as a Chugaev reaction in the reviewed literature, the underlying principles of pyrolytic syn-elimination are expected to apply. The pyrolysis would likely lead to the formation of ethene, ethanol (B145695), and carbonyl sulfide (B99878) (COS) through a six-membered transition state involving one of the ethyl groups.

Kinetic and Thermodynamic Analysis of Decomposition

Detailed experimental kinetic and thermodynamic data for the thermal decomposition of this compound are scarce in the available literature. However, computational studies on related di(tri)thiocarbonates and experimental work on diethyl carbonate provide valuable insights.

A theoretical study on the thermal decomposition of various dithiocarbonates and trithiocarbonates using the MP2/6-31G(d) method has shown that the decomposition can proceed through several possible pathways, including those leading to alkenes, as well as rearrangement and other elimination reactions. worldscientific.com For these related compounds, the pathways involving a six-membered ring transition state, analogous to the Chugaev elimination, were found to have the lowest energy barriers. worldscientific.com

Experimental studies on the thermal decomposition of diethyl carbonate (DEC), the oxygen analog of this compound, show that it decomposes at high temperatures (900-1200 K) to produce ethylene (B1197577) and ethyl hydrogen carbonate, which then further decomposes. wpmucdn.commdpi.comkaust.edu.sa The unimolecular decomposition of DEC is found to proceed through a six-center retro-ene elimination of ethylene in a concerted manner. kaust.edu.sa While the presence of sulfur in this compound would be expected to lower the decomposition temperature compared to DEC, the fundamental mechanistic pathway is likely to be similar.

Table 2: Calculated Activation Energies for Thermal Decomposition of Related Thiocarbonates

| Compound | Decomposition Pathway | Activation Energy (kJ/mol) | Computational Method |

| Ethyl methyl dithiocarbonate | Alkene formation | Data not available | MP2/6-31G(d) worldscientific.com |

| Isopropyl methyl dithiocarbonate | Alkene formation | Data not available | MP2/6-31G(d) worldscientific.com |

| t-Butyl methyl dithiocarbonate | Alkene formation | Data not available | MP2/6-31G(d) worldscientific.com |

| Ethyl methyl trithiocarbonate (B1256668) | Alkene formation | Data not available | MP2/6-31G(d) worldscientific.com |

| Isopropyl methyl trithiocarbonate | Alkene formation | Data not available | MP2/6-31G(d) worldscientific.com |

| t-Butyl methyl trithiocarbonate | Alkene formation | Data not available | MP2/6-31G(d) worldscientific.com |

| Note: Specific activation energy values were not provided in the abstract of the cited computational study, but the study indicates that pathways leading to alkenes via six-membered transition states are energetically favorable. |

Radical Reaction Pathways in Thiocarbonyl Systems

The thiocarbonyl group can participate in a variety of radical reactions, often serving as a key functional group in controlled radical polymerization and other radical-mediated transformations. acs.org

The common radical reaction pathway for thiocarbonyls involves the reversible addition of a radical to the sulfur atom, forming a stabilized radical intermediate. acs.org This intermediate can then undergo β-scission to generate a new double bond and a different radical species. acs.org This reversible addition-fragmentation chain transfer (RAFT) mechanism is the basis for a powerful controlled radical polymerization technique. acs.orgacs.org Dithiocarbamates and trithiocarbonates are commonly used as RAFT agents. nih.govacs.orgmdpi.comnih.gov

While specific studies on the radical reactions of this compound are not widely reported, its structural features suggest that it could potentially participate in such pathways. The addition of a radical to the thiocarbonyl sulfur of this compound would lead to a radical intermediate stabilized by the adjacent oxygen and sulfur atoms. Subsequent fragmentation could then lead to various products depending on the nature of the attacking radical and the reaction conditions. For example, the radical addition of diethyl carbonate to a fluorinated alkene has been reported, proceeding via hydrogen abstraction from the methylene (B1212753) group of the ethyl moiety. researchgate.net A similar reactivity could be anticipated for this compound. Further research is needed to fully elucidate the specific radical reaction pathways of this compound and its potential applications in areas such as polymer chemistry.

Reversible Addition-Fragmentation Processes

This compound belongs to the broader class of thiocarbonyl compounds, which are known to participate in Reversible Addition-Fragmentation chain Transfer (RAFT) processes. This mechanism is a cornerstone of controlled radical polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersities. The central feature of the RAFT process is the rapid equilibrium between active (propagating) radical species and dormant polymer chains terminated with a thiocarbonylthio group.

The generalized mechanism for a thiocarbonyl compound in a RAFT process involves two key steps:

Addition: A propagating polymer radical (P•n) adds to the sulfur atom of the thiocarbonyl group (C=S). This forms a short-lived, stabilized radical intermediate.

Fragmentation (Beta-Scission): This intermediate radical then fragments. This fragmentation can reverse the addition step (releasing the original propagating radical) or, more productively for the polymerization, it can release a different radical (R•) derived from the initial RAFT agent, leaving the propagating chain attached to the thiocarbonyl group. This new radical (R•) then initiates the polymerization of a new monomer, becoming a new propagating radical.

This sequence of addition and fragmentation continues, allowing all polymer chains to grow at a similar rate. The effectiveness of a RAFT agent is highly dependent on the substituents attached to the thiocarbonyl group, as they influence the rates of both the addition and fragmentation steps. For a generic RAFT agent with the structure Z-C(=S)S-R, the "Z" group modifies the reactivity of the C=S double bond, while the "R" group must be a good homolytic leaving group capable of re-initiating polymerization. In the case of this compound (an O,O'-dialkyl thiocarbonate), the two ethoxy groups would function as the "Z" groups, influencing the reactivity of the thiocarbonyl center.

The key players and their functions in a typical RAFT polymerization process are summarized in the table below.

| Component | Role in the Process |

| Monomer | The basic building block of the polymer chain. |

| Initiator | Generates the initial free radicals to start the polymerization. |

| RAFT Agent (e.g., a Thiocarbonyl) | The chain transfer agent that controls the polymerization by reversibly deactivating propagating radicals through the addition-fragmentation mechanism. |

| Propagating Radical (P•n) | An active polymer chain with a radical end that adds to monomers. |

| Dormant Species | A polymer chain terminated by the RAFT agent's thiocarbonylthio group, which is temporarily inactive. |

| Intermediate Radical | The key short-lived radical formed by the addition of a propagating radical to the RAFT agent. |

Beta-Scission Mechanisms

Beta-scission is a fundamental reaction in radical chemistry where a chemical bond on the carbon atom beta to the radical center cleaves homolytically. This process results in the formation of a new double bond and a new, often more stable, radical. In the context of the reversible addition-fragmentation process involving thiocarbonyls, beta-scission is the critical fragmentation step.

When a propagating radical adds to the thiocarbonyl sulfur of a compound like this compound, it forms an intermediate radical. The subsequent beta-scission of this intermediate is what drives the chain transfer process. The cleavage occurs at the C-S bond that is beta to the newly formed radical center on the carbon of the original thiocarbonyl group.

This fragmentation is a key equilibrium step. The direction and rate of the beta-scission are influenced by the relative stability of the radicals involved. For an efficient RAFT process, the expelled radical must be sufficiently reactive to re-initiate the polymerization of the monomer. The process ensures that the concentration of active propagating radicals remains low at any given time, which is crucial for maintaining control over the polymerization and minimizing termination reactions.

Redox Chemistry of this compound

Electrochemical Reduction Mechanisms (e.g., Corey-Winter Reaction)

The redox chemistry of thiocarbonates is notably exploited in the Corey-Winter reaction, which converts 1,2-diols into alkenes. This reaction proceeds via a cyclic thiocarbonate intermediate. While this compound is an acyclic example, the principles of thiocarbonyl reduction are well-demonstrated by the electrochemical version of this reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov

The classical Corey-Winter reaction requires high temperatures and a stoichiometric amount of a reducing agent, typically a trialkyl phosphite. alfa-chemistry.com However, an electrochemical approach offers a more environmentally friendly alternative by using cathodic reduction. beilstein-journals.orgbeilstein-journals.org In this process, the cyclic thiocarbonate undergoes a two-electron reduction at the cathode.

The proposed mechanism for the electrochemical Corey-Winter reaction is as follows: beilstein-journals.orgbeilstein-journals.org

Formation of a Radical Anion: The thiocarbonate group is reduced at the electrode surface in a single-electron transfer step to form a radical anion.

Fragmentation: This radical anion is unstable and fragments, cleaving the C-O bonds and eliminating a molecule of carbonyl sulfide (COS) to generate a new carbanionic intermediate.

Carbene Formation and Olefin Synthesis: An alternative mechanism suggests the reduction leads to the formation of a carbene intermediate, which subsequently collapses to yield the final alkene product stereospecifically. wikipedia.org

Cyclic voltammetry studies of cyclic thiocarbonates have shown irreversible reduction peaks, indicating that the reduction process is chemically followed by rapid decomposition of the generated intermediate. beilstein-journals.org This transformation, termed the "Electrochemical Corey-Winter (ECW) reaction," allows for the selective reduction of the thiocarbonate group to a trans-alkene in high yield. beilstein-journals.orgbeilstein-journals.org

Oxidation Reactions and Sulfur Center Transformations

The sulfur atom in this compound is susceptible to oxidation. Analogous to thioethers, the thiocarbonyl sulfur can be oxidized to higher oxidation states. The oxidation of organosulfur compounds can lead to various products depending on the oxidant and reaction conditions.

Potential oxidation pathways for this compound include:

Oxidation to a Sulfoxide (S=O) Analog: Mild oxidation could potentially convert the thiocarbonyl group (C=S) into a sulfoxide-like moiety (C(=S)=O). However, the chemistry of thiocarbonyl S-oxides is complex. More commonly, oxidation of the C=S group leads to the formation of the corresponding carbonyl (C=O) compound, diethyl carbonate, and sulfur oxides.

Oxidative Cleavage: Stronger oxidizing agents can lead to the cleavage of the molecule.

Studies on the atmospheric photo-oxidation of the oxygen analog, diethyl carbonate, show that the reaction proceeds via hydrogen abstraction from the methyl and methylene groups of the ethyl substituents. conicet.gov.ar A similar pathway can be expected for this compound, where radical-initiated oxidation could occur on the alkyl chains in addition to reactions at the sulfur center. The oxidation of trithiocarbonates with reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been shown to produce trithiocarbonate oxides. rsc.org A similar transformation could be envisioned for this compound, leading to changes at the sulfur center.

Comparative Reactivity Studies of Thiocarbonate Isomers and Analogs

The reactivity of thiocarbonates is significantly different from their oxygen-containing carbonate analogs. The replacement of an oxygen atom with a sulfur atom alters the electronic properties and reactivity of the molecule. The C=S bond is weaker, longer, and less polarized than the C=O bond, making thiocarbonyl compounds generally more reactive towards nucleophiles and radical additions. rsc.org

In comparative studies, thiocarbonates react faster with nucleophiles than their corresponding carbonates. acs.org For example, trithiocarbonates are noted to be less susceptible to hydrolysis and oxidation compared to xanthates. acs.org Introducing sulfur into a cyclic carbonate structure improves its degradability under UV light but can decrease thermal stability. rsc.org

Theoretical studies have been conducted to compare the reactivity of various thiocarbonate and carbonate isomers toward aminolysis. The energy required to reorganize the central carbon from an sp² to an sp³ geometry upon forming a tetrahedral intermediate serves as an indicator of reactivity. A lower reorganization energy corresponds to a higher reaction rate.

The calculated reorganization energies for the aminolysis of different methyl aryl (thio)carbonate isomers reveal the influence of sulfur substitution on reactivity.

| Compound Type (Y, Y' in MeO–C(=Y)–Y'Ar) | Reorganization Energy Trend (Relative) | Inferred Reactivity |

| Thiolcarbonate (O, S) | Lowest | Highest |

| Carbonate (O, O) | Low | High |

| Dithiocarbonate (S, S) | High | Low |

| Thionocarbonate (S, O) | Highest | Lowest |

Data derived from trends described in computational studies. researchgate.net

This trend indicates that the position of the sulfur atom has a profound effect on the reactivity of the ester. The O,S-thiocarbonate isomer is predicted to be the most reactive in this series, while the S,O-thionocarbonate is the least reactive. This highlights the nuanced electronic effects that govern the reactivity profiles of these related compounds.

Computational and Theoretical Investigations of Diethyl Thiocarbonate

Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule that is more reactive and less stable. mdpi.com

These electronic properties are typically calculated using Density Functional Theory (DFT). For a molecule like diethyl thiocarbonate, a DFT calculation, for instance at the B3LYP/6-311+G(d,p) level of theory, would be employed to optimize the molecular geometry and then determine the energies of the molecular orbitals. mdpi.com The analysis would reveal the spatial distribution of the HOMO and LUMO across the molecule. In many thiocarbonyl compounds, the HOMO is often localized on the sulfur atom, while the LUMO may be centered on the C=S pi-antibonding orbital.

Global reactivity descriptors, which provide further insight into a molecule's behavior, can be derived from the HOMO and LUMO energies. These descriptors are calculated using the following equations:

| Descriptor | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Related to the "escaping tendency" of an electron from a system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the energy lowering of a system when it accepts electrons. |

This interactive table outlines key global reactivity descriptors derived from HOMO and LUMO energies, as described in computational studies. mdpi.com

Conformational Analysis and Potential Energy Surfaces

This compound, with its flexible ethyl groups, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and the energy barriers for interconversion between them. cwu.edu This is crucial as the reactivity and physical properties of the molecule can be influenced by its predominant conformation.

Computational methods used for conformational analysis range from molecular mechanics (MM) for initial screening to more accurate but computationally expensive DFT and post-Hartree-Fock (e.g., MP2) methods. semanticscholar.org A typical study might involve a systematic search of the conformational space by rotating the key dihedral angles, such as the C-O-C-C and S-C-O-C bonds. For each conformation, a geometry optimization is performed to find the nearest local energy minimum.

The results of these calculations are used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. semanticscholar.org The PES reveals the lowest-energy conformers, such as potential syn and anti arrangements of the ethyl groups relative to the thiocarbonyl group, and the transition states that connect them. For analogous flexible molecules like thioether musks, computational studies have shown that different methods (e.g., MMFF, B3LYP, M06, MP2) can sometimes predict different lowest-energy conformations, highlighting the importance of using high-level theory for confirmation. semanticscholar.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, including vibrational (FT-IR, Raman) and electronic (UV-Visible) spectra. These theoretical predictions are invaluable for interpreting experimental spectra, assigning specific spectral features to molecular motions or electronic transitions, and confirming the structure of synthesized compounds. nih.govias.ac.in

Vibrational frequencies are typically calculated using DFT by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum can be compared with experimental data. Often, calculated frequencies are scaled by an empirical factor to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. ias.ac.in

Electronic absorption spectra (UV-Vis) are calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method provides information about the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For example, a TD-DFT study on a Schiff base compound showed good agreement between the calculated absorption bands (320, 387, 410 nm) and the experimental spectrum, allowing for the assignment of these bands to specific electronic transitions like n→π∗ and π→π∗. nih.govnih.gov A similar TD-DFT study on this compound would predict its electronic spectrum and help understand its photophysical properties.

Solvent Effects and Environmental Influence on Reactivity

Most chemical reactions are performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these solvent effects, providing a more realistic description of chemical processes. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). researchgate.netchemmethod.com In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This model effectively captures the bulk electrostatic interactions between the solute and the solvent.

Solvent effects can alter the stability of reactants, intermediates, and transition states. For polar reactions, polar solvents often stabilize charged or highly polar transition states more than the reactants, leading to an acceleration of the reaction rate. Computational studies on Diels-Alder reactions, for instance, have used SCRF (Self-Consistent Reaction Field) methods like PCM to investigate how different solvents affect activation energies and reaction rates, finding good agreement with experimental observations. researchgate.net For this compound, computational modeling of solvent effects would be critical for predicting its reactivity in different environments and understanding how solute-solvent interactions influence its reaction pathways. researchgate.netasianresassoc.org

Computational Studies on Derivatives (Di(tri)thiocarbonates)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an invaluable tool for investigating the properties and reactivity of dithiocarbonate and trithiocarbonate (B1256668) derivatives. researchgate.netresearchgate.net These theoretical studies provide deep insights into electronic structure, reaction mechanisms, and thermal stability, complementing experimental findings.

Electronic Structure and Reactivity of Trithiocarbonates

Comprehensive theoretical investigations into trithiocarbonate (TTC) linkages have been conducted to understand the impact of various substituents on their electronic structure, stability, and reactivity. researchgate.netresearchgate.net Using DFT with the B3LYP hybrid functional, researchers have analyzed key electronic parameters. researchgate.net

Key findings from these studies include:

Molecular Geometry: The optimized structures of substituted TTCs have been computed to determine geometric parameters like bond lengths and angles. researchgate.net For instance, calculations have revealed how different substituent groups can alter the C–S bond lengths within the trithiocarbonate core. researchgate.net

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a significant indicator of molecular stability. researchgate.netresearchgate.net

Reactivity Descriptors: Global reactivity descriptors, including chemical potential (µ), chemical hardness (η), chemical softness (s), and the electrophilicity index (ω), have been calculated to assess the stability and reactivity of various TTC derivatives. researchgate.netresearchgate.net One study classified certain derivatives as highly reactive or even "super-electrophilic" based on their calculated electrophilicity index. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP analysis is employed to identify the nucleophilic and electrophilic regions of the molecules, pinpointing likely sites for chemical reactions. researchgate.netresearchgate.net

The following table presents a selection of calculated geometric parameters for a substituted trithiocarbonate derivative, illustrating the level of detail obtained from such computational studies. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C7-S6 | 1.624 Å |

| Bond Length | C7-S8 | 1.802 Å |

| Bond Length | C7-S9 | 1.624 Å |

| Bond Length | S8-C10 | 1.756 Å |

| Bond Angle | S6-C7-S8 | 105.56° |

| Bond Angle | S6-C7-S9 | 127.18° |

| Bond Angle | C7-S6-C1 | 103.94° |

Reaction Mechanisms and Thermal Decomposition

Computational methods have also been applied to elucidate complex reaction pathways involving thiocarbonate derivatives. For example, DFT calculations at the B3LYP/6-31G(d) level were used to demonstrate that the formation of allylic trithiocarbonates from sodium O-(2-Alkenyl) dithiocarbonates proceeds through a jst.go.jpjst.go.jp-sigmatropic rearrangement. jst.go.jpnih.gov The calculations showed this rearrangement leads to a more thermodynamically stable isomer. jst.go.jpnih.gov

The thermal decomposition of alkyl methyl di- and trithiocarbonates into alkenes has been systematically investigated using theoretical calculations. worldscientific.comworldscientific.com In one study, the thermal decomposition of six different compounds, including ethyl, isopropyl, and t-butyl derivatives, was examined with the MP2/6-31G(d) method. worldscientific.comworldscientific.com The researchers considered multiple possible reaction pathways, including the desired elimination reactions to form alkenes, as well as potential rearrangement and other elimination reactions. worldscientific.comworldscientific.com By calculating the Gibbs free energies for all species, including reactants, transition states, and products, the most favorable decomposition pathways were identified. worldscientific.com

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in diethyl thiocarbonate. By analyzing the vibrational modes of the molecule's chemical bonds, these techniques provide a unique spectroscopic fingerprint.

The key functional groups in this compound are the thiocarbonyl group (C=S), the C-O single bonds of the ether linkages, and the C-H bonds of the ethyl groups. The absorption and scattering of infrared radiation by these bonds give rise to characteristic peaks in the spectra.

In the FT-IR spectrum of this compound, the C-H stretching vibrations of the ethyl groups are expected in the 2850-3000 cm⁻¹ region. The most diagnostic feature is the thiocarbonyl (C=S) stretching vibration. Unlike the strong C=O stretching band in carbonates which appears around 1750 cm⁻¹, the C=S stretch is typically weaker and found at a lower wavenumber, generally in the 1050-1250 cm⁻¹ range, due to the larger mass of the sulfur atom compared to oxygen. The asymmetric and symmetric stretching vibrations of the C-O-C linkage are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=S stretch can sometimes be weak in the IR spectrum, it often gives a more intense signal in the Raman spectrum, making it a valuable confirmatory technique.

Table 1: Representative Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Medium to Strong |

| C=S Stretch | Thiocarbonyl | 1050 - 1250 | Medium to Weak |

| C-O-C Asymmetric Stretch | Ether Linkage | 1150 - 1300 | Strong |

| C-O-C Symmetric Stretch | Ether Linkage | 1000 - 1100 | Strong |

| C-H Bend | -CH₂, -CH₃ | 1370 - 1470 | Medium |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is relatively simple and highly informative due to the molecule's symmetry. The two ethyl groups are chemically equivalent, resulting in two distinct signals. The methyl protons (-CH₃) appear as a triplet, and the methylene (B1212753) protons (-OCH₂-) appear as a quartet. The integration of these signals would show a 3:2 ratio, respectively. The splitting pattern (quartet and triplet) arises from the spin-spin coupling between the adjacent methylene and methyl groups, a classic ethyl group signature.

The ¹³C NMR spectrum provides information about the carbon environments. Due to symmetry, only three distinct carbon signals are expected: one for the methyl carbons, one for the methylene carbons, and one for the thiocarbonyl carbon. The thiocarbonyl carbon (C=S) is the most deshielded and appears furthest downfield, typically in the range of 190-210 ppm, which is significantly different from the carbonyl carbon (C=O) in diethyl carbonate (around 155 ppm). The methylene carbons (-OCH₂-) are attached to an electronegative oxygen atom and appear in the midfield region, while the methyl carbons (-CH₃) are the most shielded and appear furthest upfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.3 | Triplet |

| ¹H | -OCH₂- | ~4.4 | Quartet |

| ¹³C | -CH₃ | ~14 | - |

| ¹³C | -OCH₂- | ~70 | - |

| ¹³C | C=S | ~195 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While the 1D NMR spectra are often sufficient for a simple molecule like this compound, 2D NMR techniques can provide definitive confirmation of the structure by mapping out the connectivity between atoms. jeol.comazolifesciences.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet, confirming that these two proton environments are coupled and thus adjacent in the molecule. azolifesciences.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the methylene protons and the methylene carbon, and another between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For this compound, an HMBC spectrum would show a correlation from the methylene protons to the thiocarbonyl carbon, confirming the C-O-C=S linkage. It would also show a correlation from the methyl protons to the methylene carbon.

These 2D experiments work in concert to build a complete and unambiguous picture of the molecular structure, confirming the ethyl groups are attached to the oxygen atoms, which are in turn bonded to the central thiocarbonyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this compound. researchgate.net In a typical GC-MS experiment, the compound is first vaporized and separated from other components on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI).

The EI-MS of this compound would show a molecular ion peak (M⁺˙) corresponding to its molecular weight (134.20 g/mol ). nih.gov The ionization process imparts significant energy to the molecule, causing it to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural clues. Common fragmentation pathways for esters and related compounds include alpha-cleavage (cleavage of the bond adjacent to the oxygen or sulfur) and rearrangements.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 134 | [CH₃CH₂OC(S)OCH₂CH₃]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [CH₃CH₂OC(S)O]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 89 | [CH₃CH₂OC(S)]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |

| 61 | [CH₃CH₂S]⁺ | Rearrangement followed by loss of CO₂ and ethylene (B1197577) |

| 29 | [CH₃CH₂]⁺ | Ethyl cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov While conventional MS measures mass to the nearest whole number, HRMS can measure it to several decimal places.

The calculated exact mass of this compound (C₅H₁₀O₂S) is 134.04015 Da. nih.gov By measuring the mass of the molecular ion with high precision, HRMS can unequivocally confirm this molecular formula, distinguishing it from other potential compounds that might have the same nominal mass but a different elemental composition (e.g., C₇H₁₄O₂, exact mass 130.09938 Da). This capability makes HRMS an essential tool for confirming the identity of a synthesized compound or identifying an unknown analyte in a complex mixture. mdpi.commdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for both determining the purity of this compound and for its isolation. Gas chromatography, in particular, is well-suited for this volatile compound.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is a primary method for assessing the purity of this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. In the analysis of complex natural extracts, such as Indian cress absolute, O,S-diethyl thiocarbonate was identified as a trace component, constituting just 0.1% of the total GC/FID area. acs.orgnih.gov

The successful analysis of this compound has been demonstrated using both polar (polyethylene glycol) and nonpolar (polydimethylsiloxane) capillary columns, allowing for robust characterization. acs.orgacs.org Key parameters for the GC-MS analysis of O,S-diethyl thiocarbonate are detailed in the table below.

Table 1: GC-MS Parameters for O,S-Diethyl Thiocarbonate Analysis

| Parameter | Nonpolar Column (HP-1) | Polar Column (HP-20M) |

|---|---|---|

| Injector Temperature | 250 °C | 230 °C |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1 mL/min (constant) | 1 mL/min (constant) |

| Split Ratio | 1:100 | 1:100 |

| Temperature Program | 60°C to 250°C at 2°C/min, hold for 20 min | 60°C to 220°C at 2°C/min, hold isothermal |

| Transfer Line Temp. | 250 °C | 230 °C |

| Ion Source Temp. | 155 °C | Not Specified |

| Ionization Energy | 70 eV | 70 eV |

Data sourced from Breme et al., 2009. acs.org

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced resolution, which is critical when analyzing trace compounds in complex matrices. acs.org This technique was instrumental in obtaining a clean mass spectrum of O,S-diethyl thiocarbonate from a natural extract, which was not possible with conventional one-dimensional GC-MS alone due to co-elution with other components. acs.orgnih.govglsciences.eu The increased peak capacity and structured chromatograms provided by GCxGC are advantageous for separating target compounds from a complex background, thereby facilitating more accurate purity assessment and identification. acs.org

For the definitive structural elucidation of this compound, particularly when identified for the first time in a natural source, isolation of the pure compound is necessary. Preparative gas chromatography (preparative GC) is an effective technique for this purpose. Researchers have successfully used preparative GC to isolate milligrams of O,S-diethyl thiocarbonate from Indian cress absolute. acs.orgresearchgate.net The isolated, high-purity fraction was then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy, which, in conjunction with mass spectrometry data, confirmed its molecular structure. acs.orgnih.gov This demonstrates the power of preparative GC as a crucial step for isolating sufficient quantities of volatile compounds like this compound from intricate mixtures for further spectroscopic analysis. science.gov

Chiroptical Spectroscopy for Enantiomeric Analysis (if applicable to chiral derivatives)

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers) and is therefore optically inactive. As such, chiroptical spectroscopy techniques, which measure the differential interaction of left- and right-circularly polarized light with chiral molecules, are not applicable for the analysis of this compound itself.

While the enantioselective analysis of other chiral compounds present in matrices containing this compound has been performed, the scientific literature does not indicate that chiral derivatives of this compound are a significant focus of study. nih.govacs.org Consequently, enantiomeric analysis using chiroptical methods is not a standard characterization technique for this compound.

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

Advanced analytical techniques are employed to monitor the progress of chemical reactions involving this compound, both as a reactant and a product. These methods allow for the assessment of product purity, yield, and the determination of reaction kinetics.

In synthetic applications, O,O'-diethyl thiocarbonate has been used as a reactant for the preparation of other compounds, such as thiophenetriptycene-8-thiol. researchgate.net Gas chromatography (GC) is a valuable tool for monitoring the outcome of such syntheses. For example, in the synthesis of O,S-diethyl thiocarbonate and its homologues, GC was used to determine the purity of the final products, which ranged from 90% to 96%. acs.org This indicates that GC can be effectively used to assess the conversion and selectivity of the synthesis process.

Furthermore, High-Performance Liquid Chromatography (HPLC) has been utilized to quantitatively analyze reaction mixtures containing related compounds, such as bis(alkoxycarbonyl)polysulfanes, which can be involved in reactions with thiocarbonates. lookchem.com HPLC analysis revealed the proportions of different polysulfanes in reaction products, demonstrating its utility in monitoring complex reaction pathways and product distributions. lookchem.com While detailed kinetic studies focusing specifically on the formation or degradation of this compound are not extensively reported, the use of chromatographic techniques like GC and HPLC to analyze reaction products provides a robust framework for such investigations.

Applications in Advanced Chemical Research

Organic Synthesis Reagents and Intermediates

Diethyl thiocarbonate and its structural analogs serve as versatile reagents and intermediates in organic synthesis, offering unique pathways for the construction of complex molecular architectures. Their reactivity, centered around the thiocarbonyl group, allows for a range of transformations that are central to modern synthetic chemistry.

Role in Introducing Sulfur-Containing Functional Groups

Thiocarbonates are valuable precursors for the introduction of sulfur-containing functional groups into organic molecules. One notable application is in the synthesis of thiols. A convenient method for the preparation of secondary or tertiary thiols involves the reaction of olefins with a thiocarbonate in the presence of a titanium(IV) halide, such as titanium(IV) chloride or fluoride, and copper(II) oxide. This process allows for the regioselective formation of various thiols in good to excellent yields, following Markovnikov's rule alfa-chemistry.com.

Furthermore, the thiocarbonyl moiety can be transformed into other sulfur-containing functionalities. For instance, thioethers can be synthesized from thiols through various methods, including the alkylation of thiolates, which can be generated from thiocarbonate precursors masterorganicchemistry.comnih.gov. The versatility of thiocarbonates extends to the synthesis of thioesters, which are important intermediates in their own right organic-chemistry.orgwikipedia.org.

Precursor for Complex Organic Molecules

The utility of thiocarbonate intermediates is highlighted in their application in the total synthesis of complex natural products. A prominent example is the use of the Corey-Winter olefination, which proceeds through a cyclic thiocarbonate intermediate. This reaction has been a key step in the synthesis of intricate molecules such as ottelione A/B and the Stemona alkaloid, (iso)didehydrostemofoline alfa-chemistry.com. The mild conditions of the Corey-Winter reaction make it suitable for late-stage transformations in the synthesis of molecules with multiple functional groups alfa-chemistry.com.

The ability to form carbon-carbon bonds and introduce specific stereochemistry makes thiocarbonate-derived intermediates valuable building blocks in the multistep synthesis of architecturally complex and biologically active compounds.

Synthetic Utility in Carbonyl and Thiocarbonyl Chemistry

The thiocarbonyl group in this compound exhibits distinct reactivity compared to its carbonyl analog, diethyl carbonate. This difference is exploited in various synthetic transformations. For instance, diethyl carbonate reacts with excess Grignard reagents to produce tertiary alcohols chegg.comstudy.comwisc.edupearson.com. Similarly, this compound can react with nucleophiles like the pyrrole Grignard reagent to yield ethyl 2-pyrroledithiocarboxylate, demonstrating the reactivity of the thiocarbonyl group towards carbon nucleophiles cdnsciencepub.com.

The dithiocarbonate anions derived from thiocarbonates are considerably more nucleophilic than their oxygen counterparts, making them effective in reactions with electrophiles nrochemistry.com. This enhanced nucleophilicity allows for a range of reactions that are not as efficient with standard carbonates.

Reagents for Specific Olefination Reactions

A significant application of thiocarbonates in organic synthesis is their role as a key intermediate in the Corey-Winter olefination reaction nrochemistry.comjk-sci.comwikipedia.orgyoutube.com. This reaction provides a stereospecific method for the conversion of 1,2-diols into olefins nrochemistry.comjk-sci.comwikipedia.orgyoutube.com.

The process involves two main steps:

Formation of a cyclic thiocarbonate: The 1,2-diol is reacted with a thiocarbonylating agent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic thiocarbonate intermediate nrochemistry.comjk-sci.comwikipedia.org. TCDI is often preferred due to its lower toxicity compared to thiophosgene wikipedia.org.

Reductive elimination: The cyclic thiocarbonate is then treated with a phosphite, typically trimethylphosphite, which promotes a cis-elimination reaction to yield the corresponding alkene nrochemistry.comyoutube.com.

The reaction is highly stereospecific; a cis-diol will yield a cis-alkene, while a trans-diol will produce a trans-alkene wikipedia.org. This stereochemical control is a key advantage of the Corey-Winter olefination. The reaction is also effective for synthesizing highly substituted and sterically hindered olefins nrochemistry.com. An electrochemical version of the Corey-Winter reaction has also been developed, offering a more environmentally friendly alternative by avoiding the use of large quantities of phosphite reagents nih.govbeilstein-journals.orgbeilstein-journals.org.

Polymer Science and Advanced Materials Chemistry

In the realm of polymer science, thiocarbonates, particularly trithiocarbonates, have emerged as crucial components in the synthesis of well-defined polymers with controlled architectures.

Chain Transfer Agents (CTAs) in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Trithiocarbonates are highly effective chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for controlling radical polymerization cmu.edu. RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, often characterized by a low polydispersity index (PDI) cmu.edu.

The effectiveness of trithiocarbonates as RAFT agents stems from their ability to mediate the polymerization of a wide variety of monomers, including styrenes and acrylates cmu.eduacs.org. Symmetrical trithiocarbonates can be used to produce polymers where the CTA moiety is located in the center of the polymer chain, which is advantageous for the synthesis of ABA triblock copolymers in just two steps cmu.edu.

The control over the polymerization process is influenced by several factors, including the nature of the monomer and the specific structure of the trithiocarbonate (B1256668) CTA. For instance, in the RAFT polymerization of methyl methacrylate (MMA), tertiary cyanoalkyl trithiocarbonates have been shown to provide excellent control over molecular weight and distribution with minimal retardation monash.edu. The use of trithiocarbonate-mediated RAFT polymerization has been successfully applied to produce well-defined polymers from monomers like N-vinylpyrrolidone and to stabilize the miniemulsion polymerization of methyl methacrylate acs.org.

Below is a data table summarizing the effectiveness of trithiocarbonate CTAs in the RAFT polymerization of various monomers, highlighting the achieved molecular weight control and low polydispersity indices.

| Monomer | Trithiocarbonate CTA Type | Initiator | Solvent | Molar Ratios ([M]:[CTA]:[I]) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| Styrene | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | Thermal (110°C) | Bulk | 600:1 (approx.) | 85 | 50,000 | 1.10 |

| Methyl Acrylate | S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | AIBN | Toluene | 500:1:0.2 | 95 | 45,000 | 1.12 |

| Methyl Methacrylate | 2-cyano-2-propyl dodecyltrithiocarbonate | AIBN | Toluene | 300:2:1 | >95 | 29,200 | <1.5 |

| N,N-dimethylacrylamide | 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid | V-501 | D₂O (pH 10) | 50:1:0.4 | >90 | - | <1.2 |

Note: The data presented are representative examples from various studies and reaction conditions may vary.

Monomers for Ring-Opening Polymerization of Cyclic Thiocarbonates

Cyclic thiocarbonates, which are sulfur analogs of cyclic carbonates, serve as valuable monomers for ring-opening polymerization (ROP). duke.edursc.org This polymerization method provides access to polythiocarbonates, a class of sulfur-containing polymers with unique properties. duke.edu The ROP of these monomers can proceed through either anionic or cationic mechanisms, depending on the monomer structure and the initiator used. duke.edursc.org

For example, the anionic ROP of 1,3-oxathian-2-one proceeds with selective cleavage of the C–S bond to yield the corresponding polythiocarbonate. duke.edu Cationic ROP of other cyclic thiocarbonate derivatives can also produce polythiocarbonates, often accompanied by isomerization of the thiocarbonate group. duke.edu The ring-opening of these monomers is often more selective and readily achieved compared to their oxygen-based carbonate counterparts. rsc.org A significant advantage of the ROP of some cyclic monomers is the potential for volume expansion during polymerization, which is beneficial in applications like precision castings and adhesives where shrinkage can be problematic. duke.edu

Thiocarbonyl Functionality in Polymer Backbone Design

Beyond their use in RAFT end-groups, thiocarbonyl functionalities can be incorporated directly into the polymer backbone. This can be achieved through the ring-opening copolymerization of cyclic RAFT agents. nih.gov In this process, the cyclic CTA opens up and is incorporated into the growing polymer chain, resulting in a polymer backbone containing trithiocarbonate or dithiocarbamate linkages. nih.gov

These backbone thiocarbonyl groups can act as cleavable points. For example, they can be cleaved by aminolysis, allowing for the degradation of the polymer into shorter chains. nih.gov This strategy is used to create degradable materials. Another approach involves the polymerization of monomers that already contain a thioester group, which allows for the tailoring of polymer properties by varying the comonomers or the degree of polymerization. miami.edu The inclusion of thioester groups along the polymer backbone can influence the material's physical and thermal properties and provides sites for further functionalization. miami.edu

Development of Stimuli-Responsive Polythiocarbonate Materials

Polymers containing thiocarbonate or related sulfur functionalities can be designed to be "smart" materials that respond to specific environmental stimuli, such as changes in pH or redox potential. nih.govwarwick.ac.ukrsc.org These stimuli-responsive polymers are of great interest for applications in drug delivery and biomedical materials. warwick.ac.ukrsc.org

Redox-Responsive Polymers : The presence of sulfur atoms, particularly in the form of thioethers or disulfides, can impart redox sensitivity. mdpi.comduke.edu Thioether groups can be oxidized by reactive oxygen species (ROS), which are often present at elevated levels in diseased tissues. duke.edu This oxidation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can trigger changes in the polymer's solubility or the morphology of self-assembled nanoparticles, leading to the release of an encapsulated drug. mdpi.comduke.edu Similarly, polymers containing disulfide bonds can be cleaved in a reducing environment, such as the high concentration of glutathione (GSH) inside cells, providing another mechanism for triggered drug release.

pH-Responsive Polymers : Polymers incorporating functional groups that can be protonated or deprotonated, such as tertiary amines, can exhibit pH-responsive behavior. For instance, polycarbonates designed with acid-cleavable acetal linkages in their backbone can degrade in the acidic environment of a tumor or within a cell's lysosome, releasing their therapeutic cargo. The incorporation of such functionalities into polythiocarbonate structures allows for the creation of dual-responsive materials.

Table 2: Examples of Stimuli-Responsive Behavior in Sulfur-Containing Polymers

| Polymer Type | Stimulus | Responsive Group | Resulting Change | Potential Application |

|---|---|---|---|---|

| Poly(carbonate-thioether) | Reactive Oxygen Species (H₂O₂) | Thioether | Oxidation to sulfoxide/sulfone; increased hydrophilicity | Targeted drug delivery duke.edu |

| Polycarbonate-drug conjugate | Glutathione (GSH) | Disulfide bond | Cleavage of disulfide linkage | Intracellular drug release |

| Thiocarbamate-based block copolymer | Hydrogen Peroxide (H₂O₂) | Thiocarbamate | Self-immolation and release of COS/H₂S | Targeted H₂S therapy |

| Spyrocyclic Polycarbonate | Acidic pH | Acetal linkage | Cleavage of acetal, polymer degradation | Biocompatible nanoparticles |

Analytical Applications of Spectroscopic Techniques in Polymer Research

Spectroscopic techniques are essential for characterizing polymers synthesized using thiocarbonate chemistry. UV-visible (UV-vis) spectroscopy is particularly useful for analyzing polymers made by RAFT polymerization due to the strong UV absorption of the thiocarbonylthio (C=S) end-group.

The characteristic π–π* and n–π* transitions of the thiocarbonyl bond give rise to strong absorbance bands, typically around 300-310 nm. The intensity of this absorption can be used to quantify the concentration of polymer end-groups. By applying the Beer-Lambert law and knowing the molar extinction coefficient of the end-group, it is possible to determine the number-average molecular mass (Mn) of the polymer sample. This method offers a facile and sensitive alternative to other molecular weight determination techniques. Furthermore, when combined with an absolute method for determining molar mass, UV-vis spectroscopy can provide a good estimate of the end-group fidelity, or the percentage of polymer chains that retain the active thiocarbonylthio functionality.

Other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also widely used to confirm the structure of the synthesized polymers and monomers. duke.edu

Catalysis Research

The exploration of this compound in the realm of advanced chemical research, particularly within catalysis, reveals a landscape of specific and nuanced investigations. While not as extensively studied as its oxygen analog, diethyl carbonate, this compound and its related structures have been examined in several key areas of catalysis, ranging from bioinorganic enzyme mimics to the development of novel catalytic transformations.

Investigation as a Catalytic Intermediate in Enzyme Mimics (e.g., MoCu-CO Dehydrogenase)

The role of thiocarbonate species as potential intermediates has been a subject of significant investigation in the study of molybdenum-copper carbon monoxide dehydrogenase (MoCu-CODH). This enzyme is crucial for the detoxification of atmospheric CO. Research has focused on whether a thiocarbonate intermediate forms during the catalytic cycle of CO oxidation.

Theoretical studies employing Density Functional Theory (DFT) and hybrid quantum mechanical/classical models (QM/MM) have been instrumental in this area. Early investigations proposed the formation of a thiocarbonate intermediate that could act as a thermodynamic sink, potentially slowing down the catalytic process. However, more recent and sophisticated modeling studies have challenged this view. These studies suggest that the thiocarbonate adduct does not represent a deep thermodynamic well on the catalytic energy landscape. Instead, it is proposed that various intermediates in the catalytic cycle may be readily interconverted, without a long-lived, rate-limiting thiocarbonate species.

Key Research Findings on Thiocarbonate as a Catalytic Intermediate in MoCu-CODH:

| Model System | Finding | Implication for Catalysis |

| Small QM-cluster models | The thiocarbonate adduct appears as a deep well on the potential-energy surface. | Suggests that the thiocarbonate could be a thermodynamic sink, slowing catalysis. |

| Hierarchy of QM and QM/MM models | No significant energy sink is present on the catalytic energy profile corresponding to a thiocarbonate intermediate. | The thiocarbonate is likely not a rate-limiting intermediate, allowing for efficient CO oxidation. |

These findings highlight the dynamic nature of the debate surrounding the catalytic mechanism of MoCu-CODH and underscore the importance of advanced computational models in elucidating the roles of transient species in enzymatic reactions.

Role in Metal-Mediated Transformations